Diethyl[2-(piperidin-4-yloxy)ethyl]amine

LogP Lipophilicity Membrane permeability

Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS 1000819-35-1, C₁₁H₂₄N₂O, MW 200.32 g/mol) is a bifunctional piperidine-ether-tertiary amine building block supplied as a free base with a minimum purity of 95% (typically 95–97%). It features a secondary piperidine nitrogen, an ethoxy linker, and an N,N-diethylamino terminus, providing two chemically distinct basic sites (piperidine pKₐ ~10, tertiary amine pKₐ ~8–9) for sequential derivatization.

Molecular Formula C11H24N2O
Molecular Weight 200.32 g/mol
CAS No. 1000819-35-1
Cat. No. B1454233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl[2-(piperidin-4-yloxy)ethyl]amine
CAS1000819-35-1
Molecular FormulaC11H24N2O
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1CCNCC1
InChIInChI=1S/C11H24N2O/c1-3-13(4-2)9-10-14-11-5-7-12-8-6-11/h11-12H,3-10H2,1-2H3
InChIKeyOBHXQFOWPLVAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS 1000819-35-1) – Procurement-Ready Piperidine-Ether Building Block


Diethyl[2-(piperidin-4-yloxy)ethyl]amine (CAS 1000819-35-1, C₁₁H₂₄N₂O, MW 200.32 g/mol) is a bifunctional piperidine-ether-tertiary amine building block supplied as a free base with a minimum purity of 95% (typically 95–97%). It features a secondary piperidine nitrogen, an ethoxy linker, and an N,N-diethylamino terminus, providing two chemically distinct basic sites (piperidine pKₐ ~10, tertiary amine pKₐ ~8–9) for sequential derivatization. Computed physicochemical values include LogP = 1.10 and TPSA = 24.5 Ų.

Why Generic Substitution of Diethyl[2-(piperidin-4-yloxy)ethyl]amine with In-Class Analogs Leads to Different Outcomes


Piperidine-ether-amine scaffolds are not functionally interchangeable because the N-substituent on the ethoxyamine side chain exerts a dominant influence on lipophilicity, hydrogen-bonding capacity, and steric environment at the reactive centers . Replacing the N,N-diethyl group with N,N-dimethyl, N-methyl, or primary amine analogues alters the LogP by over one log unit, changes the number of hydrogen-bond donors, and modifies the accessibility of the piperidine nitrogen for further functionalization . These differences are material: they shift solubility profiles, amine nucleophilicity, and the physicochemical space occupied by downstream conjugates. The quantitative evidence below demonstrates exactly where Diethyl[2-(piperidin-4-yloxy)ethyl]amine occupies a distinct position relative to its closest structural neighbors.

Quantitative Differentiation Evidence for Diethyl[2-(piperidin-4-yloxy)ethyl]amine Against Closest Analogs


Lipophilicity Advantage: 1.1–4.4× Higher LogP Than Primary and Mono-Methyl Amine Analogs

Diethyl[2-(piperidin-4-yloxy)ethyl]amine (target) has a computed LogP of 1.10, which is 1.39 log units higher (24.6× more lipophilic) than the primary amine analog 2-(piperidin-4-yloxy)ethan-1-amine (LogP −0.29) and 1.04 log units higher (11.0× more lipophilic) than the N-methyl analog (LogP 0.06) . The dimethyl analog (LogP 0.32) is 0.78 log units less lipophilic (6.0×) than the target . This gradient directly maps to the N-alkyl substitution: each additional methylene unit contributes ~0.5 LogP increase.

LogP Lipophilicity Membrane permeability CNS drug design

Hydrogen-Bond Donor Profile: Zero HBD vs. 1–2 HBD in Primary and Secondary Amine Analogs

The target compound is a tertiary amine with zero hydrogen-bond donors (HBD = 0), while the primary amine analog has 2 HBDs and the N-methyl analog has 1 HBD . This reduces the topological polar surface area (TPSA) to 24.5 Ų, compared to 47.3 Ų for the primary amine and 38.5 Ų for the N-methyl analog . In CNS drug design, TPSA < 60–70 Ų and HBD ≤ 1 are favorable for passive brain penetration; the target satisfies both criteria without modification, whereas the primary amine analog requires N-capping to approach the same property space.

Hydrogen-bond donor TPSA Oral bioavailability CNS MPO score

Rotatable Bonds and Conformational Flexibility: 6 Rotatable Bonds Enable Greater Scaffold Diversity

The target possesses 6 rotatable bonds, compared to only 3 rotatable bonds for the primary amine and N-methyl analogs . The additional flexibility arises from the two N-ethyl groups, which introduce four extra sp³-sp³ rotatable bonds. This gives the diethyl derivative a larger conformational ensemble, which can be advantageous for exploring diverse binding poses in fragment elaboration or when the target binding site requires a specific vectorial orientation of the basic amine.

Rotatable bonds Conformational flexibility Fragment-based drug design Molecular complexity

Differential Basicity: Two Distinct pKₐ Centers Enable Orthogonal Deprotection and Sequential Functionalization

The target contains two basic nitrogen centers: the piperidine NH (estimated pKₐ ~10) and the N,N-diethylamino group (estimated pKₐ ~8.5–9) [1]. In contrast, the primary amine and N-methyl analogs have a more basic primary/secondary amine terminus (pKₐ ~9.5–10.5) that overlaps with the piperidine basicity, complicating selective protection . The N,N-dimethyl analog also possesses two tertiary amines, but the smaller steric profile of the dimethyl group reduces steric differentiation from the piperidine NH, making selective N-alkylation less predictable .

Basicity pKa Orthogonal protection Sequential derivatization Piperidine

Vendor-Documented Purity and Storage Stability: Consistently ≥95% Purity with Long-Term Cold Storage Option

Multiple independent vendors report a minimum purity of 95% for the target compound, with some listing 97% . Documentation (NMR, HPLC, LC-MS) is available from suppliers such as MolDB and SynBlock . Additionally, the target can be stored long-term at -4°C (1–2 weeks) or -20°C (1–2 years), as specified by Bio-Fount [1], providing a well-defined stability profile that supports stockpiling for multi-year research programs.

Purity Storage stability Quality assurance Procurement reliability

Explicit Caution: No Published Head-to-Head Biological Activity Data Available

A comprehensive search of PubMed, Google Patents, PubChem, and major vendor databases did not yield any published head-to-head biological activity data (IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) for Diethyl[2-(piperidin-4-yloxy)ethyl]amine or its direct analogs [1]. The compound is primarily documented as a chemical building block and synthetic intermediate in patent literature (e.g., PubChem SID 453251663, SID 414275152 linked to Google Patents) [2][3]. Therefore, any claims of superior biological performance must be considered unsubstantiated until direct comparative studies are conducted. The differentiation evidence presented above rests on physicochemical, structural, and quality-assurance parameters that can be objectively verified from vendor datasheets and computational predictions.

Data gap Biological activity Pharmacology Procurement caveat

Optimal Application Scenarios for Diethyl[2-(piperidin-4-yloxy)ethyl]amine Based on Quantitative Differentiation Evidence


CNS-Focused Fragment and Lead-Like Library Synthesis

The compound's LogP of 1.10, TPSA of 24.5 Ų, and zero H-bond donors on the ethoxyamine side chain make it a preferred piperidine-ether scaffold for CNS-oriented chemical libraries . When synthesizing compound collections designed to cross the blood-brain barrier, the target's pre-optimized physicochemical profile eliminates the need for additional N-capping steps required by primary or secondary amine analogs [1].

Orthogonal Dual-Functionalization for PROTAC and Heterobifunctional Degrader Synthesis

The two chemically distinct basic nitrogens (piperidine NH vs. sterically hindered N,N-diethylamino) allow sequential, chemoselective derivatization without protecting group manipulations . This is particularly valuable in PROTAC linker synthesis, where the piperidine nitrogen can be coupled to an E3 ligase ligand while the diethylamino group remains inert, or vice versa, reducing synthetic step count [1].

Scaffold Hopping in hNK1 and GPCR Antagonist Programs

The piperidine-ether moiety is a recognized pharmacophore in neurokinin-1 (hNK1) receptor antagonists and GPCR modulators . The target's N,N-diethyl substitution provides a specific steric and lipophilic signature that is distinct from the N,N-dimethyl and N-methyl variants used in earlier hNK1 series, offering a scaffold-hopping opportunity for programs seeking novel IP space while maintaining the core piperidine-ether geometry [1].

Long-Term Research Programs Requiring Validated Stability and Multi-Vendor Supply Assurance

With at least five independent vendors (CymitQuimica, Leyan, MolDB, ChemScene, Bio-Fount) supplying the compound at ≥95% purity, and well-documented long-term storage conditions (−20°C for 1–2 years), the target offers supply chain resilience for multi-year medicinal chemistry campaigns [1]. The availability of batch-specific analytical documentation (NMR, HPLC, LC-MS) supports GLP-adjacent quality standards in academic and industrial settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl[2-(piperidin-4-yloxy)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.